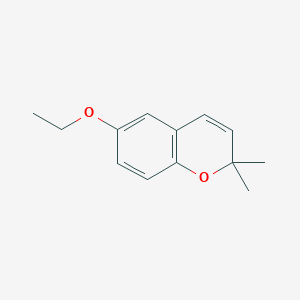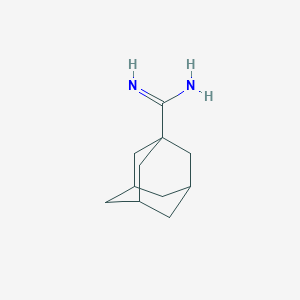
6-Ethoxy-2,2-dimethyl-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,2-dimethyl-2H-chromene, also known as Chromene, is a heterocyclic organic compound that belongs to the class of oxygen-containing heterocycles. Chromene has attracted considerable attention in recent years due to its potential applications in various fields such as medicine, pharmacy, and material science.
Mécanisme D'action
6-Ethoxy-2,2-dimethyl-2H-chromene exerts its pharmacological activities through various mechanisms of action. It has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. 6-Ethoxy-2,2-dimethyl-2H-chromene also inhibits the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of proinflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethoxy-2,2-dimethyl-2H-chromene has several advantages for lab experiments. It is a relatively stable compound and can be synthesized through various methods. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively easy to purify and analyze. However, 6-Ethoxy-2,2-dimethyl-2H-chromene has some limitations for lab experiments. It is a relatively expensive compound and may not be easily available. 6-Ethoxy-2,2-dimethyl-2H-chromene is also relatively insoluble in water, which may limit its applications in aqueous systems.
Orientations Futures
There are several future directions for the research on 6-Ethoxy-2,2-dimethyl-2H-chromene. One direction is to investigate the structure-activity relationship of 6-Ethoxy-2,2-dimethyl-2H-chromene and its derivatives. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in nanotechnology and biotechnology. 6-Ethoxy-2,2-dimethyl-2H-chromene-based materials may have potential applications in the synthesis of sensors, catalysts, and drug delivery systems. Another direction is to investigate the potential applications of 6-Ethoxy-2,2-dimethyl-2H-chromene in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 6-Ethoxy-2,2-dimethyl-2H-chromene has been found to exhibit neuroprotective effects in animal models of neurodegeneration.
Méthodes De Synthèse
6-Ethoxy-2,2-dimethyl-2H-chromene can be synthesized through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Friedel-Crafts reaction. The Pechmann condensation is the most commonly used method for the synthesis of 6-Ethoxy-2,2-dimethyl-2H-chromene. It involves the reaction between a phenol and a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base catalyst. The Friedel-Crafts reaction involves the reaction between a phenol and an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
6-Ethoxy-2,2-dimethyl-2H-chromene has been extensively studied for its potential applications in medicine and pharmacy. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. 6-Ethoxy-2,2-dimethyl-2H-chromene has also been investigated for its potential applications in material science, such as the synthesis of organic light-emitting diodes and organic solar cells.
Propriétés
Numéro CAS |
180341-24-6 |
|---|---|
Nom du produit |
6-Ethoxy-2,2-dimethyl-2H-chromene |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
6-ethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-4-14-11-5-6-12-10(9-11)7-8-13(2,3)15-12/h5-9H,4H2,1-3H3 |
Clé InChI |
PLJITTVKPAGWES-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)OC(C=C2)(C)C |
Synonymes |
2H-1-Benzopyran,6-ethoxy-2,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)




